3-(4-Chlorophenyl)-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(4-Chlorophenyl)-N'-[(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) is a pyrazole carbohydrazide derivative characterized by:
- A pyrazole core substituted with a 4-chlorophenyl group at the 3-position.
- A hydrazide group at the 5-position, forming a Schiff base (imine) with a 2-hydroxy-3-propenylbenzaldehyde moiety.
- An (E)-configuration at the imine bond, confirmed by techniques such as X-ray crystallography in analogous compounds .
Its synthesis likely involves condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxy-3-propenylbenzaldehyde under acidic conditions, a common method for Schiff base formation .
Properties
Molecular Formula |
C20H17ClN4O2 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17ClN4O2/c1-2-4-14-5-3-6-15(19(14)26)12-22-25-20(27)18-11-17(23-24-18)13-7-9-16(21)10-8-13/h2-3,5-12,26H,1,4H2,(H,23,24)(H,25,27)/b22-12+ |
InChI Key |
BJPWSYXQAPPZKT-WSDLNYQXSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and hydroxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide can facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group results in an amine.
Scientific Research Applications
Antioxidant Activity
Research has shown that compounds with pyrazole structures exhibit notable antioxidant properties. For instance, derivatives similar to 3-(4-Chlorophenyl)-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide have been synthesized and evaluated for their ability to scavenge free radicals. In vitro studies demonstrated that these compounds can effectively reduce oxidative stress markers, suggesting their potential use in treating oxidative stress-related diseases .
Anti-inflammatory Effects
Compounds containing pyrazole moieties have been investigated for their anti-inflammatory properties. Studies indicate that derivatives can inhibit key inflammatory mediators such as cytokines and prostaglandins. The specific compound has shown promise in reducing inflammation in animal models, which may be applicable in conditions like arthritis and other inflammatory disorders .
Anticancer Properties
Research into the anticancer effects of pyrazole derivatives is expanding, with several studies indicating that such compounds can induce apoptosis in cancer cells. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Preliminary studies have reported its efficacy against different cancer cell lines, warranting further investigation into its mechanisms of action .
Case Study 1: Antioxidant Evaluation
A study conducted on novel pyrazole derivatives included the evaluation of this compound along with other analogs. The antioxidant activity was measured using DPPH radical scavenging assays. Results indicated that this compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid, highlighting its potential as a dietary supplement or therapeutic agent against oxidative stress .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was tested in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, suggesting that the compound effectively modulates inflammatory responses through inhibition of COX enzymes .
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Reactivity and Solubility :
- The target compound’s hydroxy and propenyl groups enhance hydrogen bonding and hydrophobicity, respectively, compared to methoxy (electron-donating) or nitro (electron-withdrawing) substituents in .
- The thienyl group in introduces sulfur-based interactions, while branched alkyl chains in improve lipophilicity.
Spectroscopic Characterization :
- IR Spectroscopy : The imine (C=N) stretch (~1600–1640 cm⁻¹) and hydroxy (O–H) stretch (~3200–3500 cm⁻¹) are consistent across analogues .
- NMR : The (E)-imine configuration is confirmed by trans coupling constants (J ≈ 12–15 Hz) in ¹H NMR, as seen in .
Crystallography and Computational Analysis :
- Single-crystal X-ray studies (e.g., ) confirm the (E)-configuration and planar geometry of the hydrazide-imine system. Software like SHELXL and visualization tools like ORTEP-3 are standard for structural validation.
- Computational tools like Multiwfn analyze electron density and HOMO-LUMO gaps, revealing that electron-withdrawing groups (e.g., chloro in the target compound) lower electron density at the pyrazole core compared to methoxy or alkyl substituents.
Biological Activity
The compound 3-(4-Chlorophenyl)-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activities associated with this specific compound, including its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole core, which is often linked to various substituents that enhance its biological activity.
1. Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to This compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 1: Anti-inflammatory Activity Comparison
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Test Compound | 61–85% | 76–93% |
| Dexamethasone | 76% | 86% |
These results indicate that the test compound exhibits promising anti-inflammatory effects comparable to established drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively researched. Studies indicated that compounds with structural similarities to This compound displayed effective activity against various bacterial strains, including E. coli and S. aureus.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Klebsiella pneumonia | 14 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
3. Anticancer Potential
Research has also suggested that certain pyrazole derivatives possess anticancer properties. For example, compounds structurally related to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 15 |
These results indicate significant cytotoxicity, suggesting potential for further development in cancer therapy .
Case Studies
A notable study involved the synthesis and evaluation of a series of pyrazole derivatives, including the target compound. The study found that modifications at specific positions on the pyrazole ring significantly influenced biological activity, particularly in anti-inflammatory and antimicrobial assays .
Another case study focused on the mechanism of action of similar compounds, revealing that they may inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-N'-[(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide?
The compound is synthesized via a condensation reaction between a substituted benzaldehyde derivative (e.g., 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde) and a pyrazole-5-carbohydrazide precursor. Key steps include:
- Catalyst selection : Use of acidic catalysts (e.g., acetic acid) to facilitate imine bond formation under reflux conditions .
- Solvent optimization : Polar aprotic solvents (e.g., ethanol or DMF) ensure high yields (70–85%) by stabilizing intermediates .
- Purity control : Recrystallization from ethanol or methanol followed by HPLC validation (>95% purity) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combined spectroscopic and crystallographic techniques are essential:
- FT-IR and NMR : Verify hydrazone (-NH-N=CH-) and pyrazole ring signatures (e.g., C=O stretch at ~1650 cm⁻¹, aromatic protons at δ 7.0–8.5 ppm) .
- Single-crystal X-ray diffraction : Resolves stereochemistry of the E-configuration in the hydrazone moiety and intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to assess seizure suppression .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to establish safety margins .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound's pharmacokinetic properties?
- Molecular docking : Predict binding affinities to targets like GABA receptors (anticipate interactions via the chlorophenyl and hydrazone motifs) .
- QSAR modeling : Correlate substituent effects (e.g., prop-2-en-1-yl vs. methoxy groups) with bioavailability using descriptors like logP and polar surface area .
- ADMET prediction : Software tools (e.g., SwissADME) assess metabolic stability, CYP450 inhibition, and blood-brain barrier permeability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Ensure assays use consistent molar concentrations (e.g., 10–100 μM ranges) and standardized protocols (e.g., OECD guidelines) .
- Isotopic labeling : Synthesize deuterated analogs (e.g., replacing prop-2-en-1-yl with deuterated allyl groups) to trace metabolic pathways and validate target engagement .
- Structural analogs testing : Compare bioactivity of derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during degradation or metabolism?
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed hydrazone or oxidized pyrazole rings) under accelerated stability conditions (40°C/75% RH) .
- NMR kinetics : Monitor real-time proton exchange in deuterated solvents to map hydrolysis pathways .
- EPR spectroscopy : Detect free radical intermediates during photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
